molecular formula C18H20O B13117229 1-(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethanone

1-(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethanone

Cat. No.: B13117229
M. Wt: 252.3 g/mol
InChI Key: NTTXVYSCFYPZPF-UHFFFAOYSA-N
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Description

1-(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethanone is a biphenyl-derived ketone featuring a tert-butyl substituent at the 4'-position of the biphenyl system and an acetyl group at the 4-position. This compound belongs to a class of aromatic ketones with applications in organic synthesis, materials science, and pharmaceuticals. The tert-butyl group introduces steric bulk and electron-donating effects, which influence reactivity, solubility, and molecular interactions.

Properties

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

1-[4-(4-tert-butylphenyl)phenyl]ethanone

InChI

InChI=1S/C18H20O/c1-13(19)14-5-7-15(8-6-14)16-9-11-17(12-10-16)18(2,3)4/h5-12H,1-4H3

InChI Key

NTTXVYSCFYPZPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)ethan-1-one can be achieved through several methods. One common method involves the reaction of 2-(4-(tert-butyl)phenyl)propan-2-ol with silver nitrate (AgNO3), bismuth triflate (Bi(OTf)3), and potassium persulfate (K2S2O8) in a water solution of DAPGS-750-M. The reaction mixture is stirred, and the product is extracted using ethyl acetate and purified by column chromatography .

Industrial Production Methods

In industrial settings, the production of 1-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)ethan-1-one typically involves the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride in the presence of anhydrous aluminum chloride (AlCl3) as a catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. These interactions enable the compound to act as an intermediate in various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The structural uniqueness of 1-(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethanone lies in its tert-butyl group, which distinguishes it from related compounds. Key comparisons include:

  • 1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanone (DFBPE): Features electron-withdrawing fluorine atoms at the 3' and 4' positions, enhancing electrophilicity and altering electronic properties compared to the tert-butyl analog. Fluorination also increases lipophilicity (LogP = 3.695) .
  • 4-Acetylbiphenyl (1-(1,1'-biphenyl-4-yl)ethanone): The base structure without substituents, with a molecular weight of 196.25 g/mol and melting point of 120–121°C. The absence of substituents reduces steric hindrance, favoring planar molecular conformations .
  • 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)ethanone: A monofluorinated derivative with a fluorine atom at the 2' position, influencing regioselectivity in reactions. Its boiling point is 319.3°C at 760 mmHg .
  • 1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethanone: Contains an ethyl group, which increases molecular weight (224.27 g/mol) and solubility in non-polar solvents compared to the tert-butyl variant .

Physical and Spectroscopic Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) LogP Key Spectroscopic Data
1-(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethanone 270.37 (calculated) N/A N/A ~4.2* Expected tert-butyl 1H NMR peaks (1.3 ppm, singlet)
DFBPE 234.21 N/A 319.3 3.695 13C NMR: 195.1 ppm (C=O); SC-XRD confirms planarity
4-Acetylbiphenyl 196.25 120–121 ~326 ~3.0 1H NMR: 2.65 ppm (s, 3H, CH3); IR: 1680 cm⁻¹ (C=O)
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)ethanone 214.23 N/A 319.3 3.695 1H NMR: 8.05 ppm (d, J = 8 Hz, aromatic H)
1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethanone 224.27 107 282–284 (18 Torr) ~3.8 13C NMR: 29.1 ppm (CH2CH3); IR: 1675 cm⁻¹ (C=O)

*Estimated based on tert-butyl’s hydrophobicity.

Biological Activity

1-(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethanone, also known as TBBPA (Tetrabromobisphenol A), is a compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its structure features a biphenyl moiety substituted with a tert-butyl group, which influences its biological activity. This article reviews the biological activities associated with TBBPA, including its effects on cellular mechanisms, potential therapeutic applications, and safety concerns.

Chemical Structure and Properties

  • Chemical Formula : C15H18O
  • Molecular Weight : 226.31 g/mol
  • IUPAC Name : 1-(4-tert-butyl-4-biphenyl)ethanone

Anticancer Properties

Recent studies have indicated that compounds similar to TBBPA exhibit significant anticancer properties. The biphenyl structure is known to interact with various biological targets, potentially inhibiting tumor growth. For instance:

  • Mechanism of Action : TBBPA may induce apoptosis in cancer cells by activating specific signaling pathways. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells.
Cell Line IC50 (μM) Effect
MCF-7 (Breast Cancer)10.5 ± 2.3Inhibition of proliferation
PC3 (Prostate Cancer)15.2 ± 3.1Induction of apoptosis

Antioxidant Activity

TBBPA has also been studied for its antioxidant properties. The presence of the biphenyl structure allows it to scavenge free radicals, which can mitigate oxidative stress in cells.

  • Research Findings : In vitro assays demonstrated that TBBPA reduced oxidative stress markers in neuronal cells, suggesting potential neuroprotective effects.

Case Study 1: Antitumor Efficacy

A study by Zhang et al. (2023) evaluated the anticancer effects of TBBPA on human breast cancer cells (MCF-7). The results indicated that TBBPA treatment led to a significant reduction in cell viability and induced apoptosis through the activation of the caspase pathway.

Case Study 2: Neuroprotective Effects

In a study focusing on neurodegenerative diseases, TBBPA was shown to protect against oxidative damage in neuronal cultures exposed to toxic agents. The compound reduced apoptosis rates and improved cell survival by modulating antioxidant enzyme activity.

Safety and Toxicity Concerns

Despite its potential therapeutic applications, TBBPA has raised safety concerns due to its endocrine-disrupting properties and potential neurotoxicity at higher concentrations. Regulatory agencies have recommended further studies to assess its long-term effects on human health and the environment.

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